molecular formula C27H28N4O3 B2709470 N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034266-87-8

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

Cat. No.: B2709470
CAS No.: 2034266-87-8
M. Wt: 456.546
InChI Key: KFFGASLSRNOLCG-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a complex organic compound with significant implications in various fields of scientific research, including chemistry, biology, medicine, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide typically involves a multi-step reaction process. Starting from readily available starting materials, such as benzyl bromide and piperazine, the synthesis may include:

  • Nucleophilic Substitution: : Benzyl bromide reacts with piperazine to form N-benzyl piperazine under basic conditions.

  • Condensation Reaction: : The resulting N-benzyl piperazine is then condensed with 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-yl acetic acid to form the final compound.

Industrial Production Methods

Scaling up the production to industrial levels would require optimization of reaction conditions to enhance yield and purity. This may involve:

  • Catalysis: : Using suitable catalysts to increase the reaction rate and efficiency.

  • Temperature and Pressure Control: : Carefully controlling the temperature and pressure to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

  • Reduction: : The compound can be reduced under specific conditions, such as catalytic hydrogenation, to form different reduced derivatives.

  • Substitution: : It undergoes nucleophilic or electrophilic substitution reactions, particularly on the benzyl and piperazine groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).

  • Reduction: : Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst.

  • Substitution: : Halogenated reagents (e.g., N-bromosuccinimide).

Major Products Formed

  • Oxidation: : Benzyl alcohol derivatives.

  • Reduction: : Reduced piperazine derivatives.

  • Substitution: : Various substituted benzyl or piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Organic Molecules: : Used as an intermediate for synthesizing more complex organic compounds.

  • Analytical Standards: : Employed in analytical chemistry for method development and validation.

Biology

  • Enzyme Inhibition Studies: : Utilized to study enzyme interactions and inhibition mechanisms.

  • Cellular Studies: : Applied in cellular assays to understand cell signaling pathways and interactions.

Medicine

  • Pharmacological Research: : Investigated for potential therapeutic properties, such as anticancer and antiviral activities.

  • Drug Development: : Serves as a lead compound for developing new pharmaceuticals targeting specific molecular pathways.

Industry

  • Polymer Science: : Used in the development of novel polymers with unique properties.

  • Catalysis: : Acts as a ligand in catalyst systems for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide primarily involves interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other similar compounds, N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is unique due to its specific structural configuration, which imparts distinct properties and interactions.

List of Similar Compounds

  • N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)ethanamide: : Shares a similar backbone but differs in the acetamide group.

  • N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)propionamide: : Similar structure with a propionamide instead of acetamide.

Properties

IUPAC Name

N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c32-24(28-18-20-6-2-1-3-7-20)19-30-14-12-29(13-15-30)16-17-31-26(33)22-10-4-8-21-9-5-11-23(25(21)22)27(31)34/h1-11H,12-19H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFGASLSRNOLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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